molecular formula C13H10Cl2O B6381316 2-Chloro-5-(2-chloro-4-methylphenyl)phenol CAS No. 1261920-52-8

2-Chloro-5-(2-chloro-4-methylphenyl)phenol

Cat. No.: B6381316
CAS No.: 1261920-52-8
M. Wt: 253.12 g/mol
InChI Key: XMROBFHRLMBZAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-4-methylphenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Properties

IUPAC Name

2-chloro-5-(2-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMROBFHRLMBZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685995
Record name 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-52-8
Record name 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloro-4-methylphenyl)phenol typically involves the chlorination of 5-(2-chloro-4-methylphenyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as sulfuryl chloride or chlorine gas. The reaction conditions often include a solvent like dichloromethane and a catalyst such as iron(III) chloride to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction mixture is then purified using techniques like distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of chlorinated quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Chloro-5-(2-chloro-4-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.

    Industry: Used in the production of pesticides, herbicides, and preservatives.

Mechanism of Action

The antimicrobial activity of 2-Chloro-5-(2-chloro-4-methylphenyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is similar to other chlorophenols, which are known to be effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylphenol
  • 2,4-Dichlorophenol
  • 2,4,6-Trichlorophenol

Uniqueness

2-Chloro-5-(2-chloro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which enhances its antimicrobial properties compared to other chlorophenols. The presence of two chlorine atoms and a methyl group on the phenol ring increases its lipophilicity, making it more effective in interacting with microbial cell membranes.

This detailed article provides a comprehensive overview of 2-Chloro-5-(2-chloro-4-methylphenyl)phenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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